molecular formula C17H18ClNOS B3927688 2-(benzylthio)-N-(5-chloro-2-methylphenyl)propanamide

2-(benzylthio)-N-(5-chloro-2-methylphenyl)propanamide

Cat. No. B3927688
M. Wt: 319.8 g/mol
InChI Key: SBIVNWIXXCXJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-N-(5-chloro-2-methylphenyl)propanamide is a chemical compound with various scientific research applications. It is a synthetic compound that is widely used in the field of medicinal chemistry. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-chloro-2-methylphenyl)propanamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the growth of cancer cells by inducing apoptosis or programmed cell death. The compound may also inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It may also have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-(Benzylthio)-N-(5-chloro-2-methylphenyl)propanamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, the compound is highly toxic and requires careful handling. The compound may also have limited solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(benzylthio)-N-(5-chloro-2-methylphenyl)propanamide. One possible direction is to study the compound's potential as a drug candidate for the treatment of various diseases. Another direction is to investigate the compound's mechanism of action and its effects on different cell types. Further studies may also explore the compound's potential as a diagnostic tool for detecting cancer cells.

Scientific Research Applications

2-(Benzylthio)-N-(5-chloro-2-methylphenyl)propanamide has various scientific research applications. It is widely used in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases. The compound has been studied for its potential anticancer, antifungal, and antibacterial activities.

properties

IUPAC Name

2-benzylsulfanyl-N-(5-chloro-2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-8-9-15(18)10-16(12)19-17(20)13(2)21-11-14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIVNWIXXCXJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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